1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16773061

Molecular Formula: C9H10Cl2F3N

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2F3N |

|---|---|

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H |

| Standard InChI Key | NNQYXQKUFMVVNA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

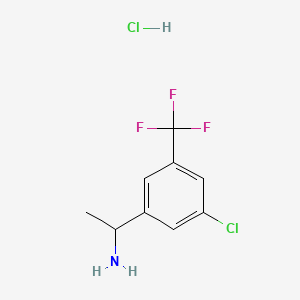

The IUPAC name of this compound is 1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride. Its molecular formula is C₉H₁₀ClF₃N·HCl, yielding a molecular weight of 276.56 g/mol . The structure consists of a phenyl ring with chlorine (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively, attached to an ethylamine group that is protonated as a hydrochloride salt (Fig. 1).

Table 1: Key Identifiers of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS RN | 2411639-49-9 | |

| Molecular Formula | C₉H₁₀ClF₃N·HCl | |

| Molecular Weight | 276.56 g/mol | |

| Storage Conditions | Room temperature | |

| Hazard Classification | Irritant, Corrosive |

The compound’s stereochemistry is critical for its biological activity. The ethylamine group introduces a chiral center, necessitating enantioselective synthesis for pharmaceutical applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves multi-step organic reactions:

-

Friedel-Crafts Acylation: Introduce a ketone group to 3-chloro-5-(trifluoromethyl)benzene using acetyl chloride and a Lewis catalyst (e.g., AlCl₃) .

-

Reductive Amination: Convert the ketone to an amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) .

-

Hydrochloride Formation: Treat the free amine with hydrochloric acid to precipitate the hydrochloride salt .

Reaction Scheme:

-

Acylation:

-

Reduction:

-

Salt Formation:

This methodology aligns with protocols used for related aryl amines, such as (R)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride .

Optimization Challenges

Key challenges include controlling regioselectivity during acylation and minimizing racemization during amination. Catalytic asymmetric synthesis methods, such as using chiral ligands, enhance enantiopurity . For instance, Haga et al. achieved >85% enantiomeric excess (ee) for similar pyridin-2-amine derivatives .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s melting point is estimated at 150–170°C based on analogs like 3-chloro-5-(trifluoromethyl)aniline (mp 79–82°C) . The hydrochloride salt’s higher melting point reflects ionic lattice stabilization. The boiling point is extrapolated to 250–300°C under reduced pressure, consistent with trifluoromethyl-substituted aromatics .

Table 2: Comparative Physicochemical Data

Solubility and Partitioning

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its LogP (estimated 3.2–3.5) indicates high lipophilicity, favoring membrane permeability in biological systems .

Pharmaceutical Applications

Role in Afoxolaner Synthesis

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a key intermediate in synthesizing Afoxolaner, an isoxazoline-class insecticide used in veterinary medicine . The amine group undergoes condensation with isoxazoline precursors to form the active pharmacophore (Fig. 2).

Broader Medicinal Chemistry Utility

The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound valuable for CNS drug candidates. Recent patents highlight its use in dopamine receptor modulators and kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume